2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
2-(5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic molecule with potential applications in various scientific fields. This compound combines a pyrido[2,3-d]pyrimidine core with various substituents that could influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound can involve several steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. Common starting materials may include 2-amino-4,6-dichloropyrimidine, which can undergo condensation with ethyl acetoacetate to form the core structure. Further functionalization through reactions like ethylation and acylation can introduce the ethoxy and acetamide groups, respectively.
Industrial Production Methods: : Large-scale production would typically rely on optimizing the reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Continuous flow reactors and automation might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like potassium permanganate to introduce hydroxyl groups.
Reduction: : Can be reduced using agents such as lithium aluminum hydride to modify functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can alter substituents on the pyrimidine ring.
Common Reagents and Conditions: : Depending on the desired transformation, common reagents might include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide (DMF), chloroform, ethanol.
Major Products Formed: : Reactions can yield a range of derivatives, each with potentially unique properties.
Scientific Research Applications
Chemistry: : Investigations into the compound's reactivity and potential as a precursor for synthesizing more complex molecules.
Biology: : Possible use as a tool in studying cellular processes due to its potential interactions with biological macromolecules.
Medicine: : Potential as a lead compound in drug discovery, particularly in designing inhibitors or modulators of specific enzymes.
Industry: : Utility in materials science for creating novel compounds with unique physical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on the specific application. For instance, as a drug candidate, it might interact with target proteins, altering their activity or stability. The ethoxy and acetamide groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds: : Some analogs include:
2-(5-Ethoxy-6-methyl-1-ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Differing by the position of the ethyl and methyl groups.
2-(5-Ethoxy-6-ethyl-1-methyl-2,4-dioxopyrimidin-3-yl)acetamide: : Missing the pyrido[2,3-d] ring structure.
Uniqueness: : The specific arrangement of substituents in this compound could confer distinct chemical reactivity and biological activity profiles, making it a valuable candidate for diverse research applications.
Such is the fascinating world of chemistry: one small modification can make a universe of difference.
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-4-8-6-16-12-10(11(8)22-5-2)13(20)18(7-9(15)19)14(21)17(12)3/h6H,4-5,7H2,1-3H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXKHZSYZWOHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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